2,6-二硝基苯甲酸甲酯

描述

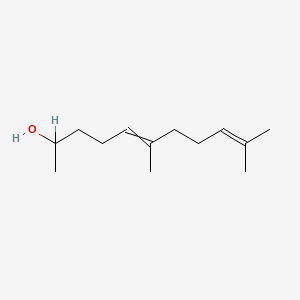

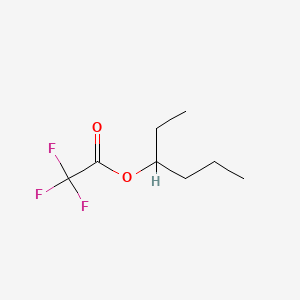

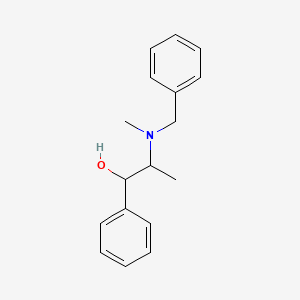

“Methyl 2,6-dinitrobenzoate” is a chemical compound with the molecular formula C8H6N2O6 . It is also known as “Methyl benzoate (MB)” and is a volatile organic compound that exists naturally as a floral fragrance in many plants .

Synthesis Analysis

The synthesis of “Methyl 2,6-Dinitrobenzoate” involves several methods . The product name is “Methyl 2,6-Dinitrobenzoate” with a CAS Number: 42087-82-1. The molecular formula is C8H6N2O6 and the molecular weight is 226.14 . The reaction conditions involve the use of sodium hydrogencarbonate in acetone for 30 hours under heating .Molecular Structure Analysis

The molecular structure of “Methyl 2,6-dinitrobenzoate” has a molecular formula of C8H6N2O6, an average mass of 226.143 Da, and a mono-isotopic mass of 226.022583 Da .Chemical Reactions Analysis

“Methyl 2,6-dinitrobenzoate” undergoes nitration, a process where a nitro group is added to a benzene ring . The electrophile in this reaction is the nitronium ion, which is created by reacting nitric acid with sulfuric acid . Nitration is important synthetically because it is one of the best ways to add an amino group to a benzene ring .Physical And Chemical Properties Analysis

“Methyl 2,6-dinitrobenzoate” has a molecular weight of 226.14 . The predicted boiling point is 323.0±22.0 °C . The predicted density is 1.497±0.06 g/cm3 .科学研究应用

有机非线性光学材料

2,6-二硝基苯甲酸甲酯: 已被探索用于开发有机非线性光学(NLO)材料。 这些材料对于光电子学、光频转换、太赫兹产生、集成光学和光子学等应用至关重要 。该化合物形成氢键的能力及其离子中心使其成为改变和优化稳定性、溶解度和晶体形式的候选物,这些是NLO材料的必要特性。

晶体生长和设计

有机单晶体的生长,包括那些源自2,6-二硝基苯甲酸甲酯的单晶体,对于制造具有技术重要性的器件具有重要意义 。在这些化合物的分子网络中存在氢原子和电负性原子,促进了共价和非共价相互作用,从而导致良好的晶体堆积和自组装,这对新晶体设计至关重要。

药理学和生物学活性

像2,6-二硝基苯甲酸甲酯这样的杂环化合物具有药理学和生物学活性 。对这些活性的研究可以导致新药和治疗剂的开发,使这种化合物在医学和药物研究中具有价值。

介电和机械性能

研究表明,2,6-二硝基苯甲酸甲酯衍生物可以表现出有趣的介电和机械性能 。这些特性对于开发用于电子和机械系统中的材料非常重要,在这些系统中,介电常数和机械强度是关键参数。

光电导研究

通过光电导研究已经研究了2,6-二硝基苯甲酸甲酯的光响应特性 。这项研究对于开发光电导材料至关重要,这些材料在太阳能电池、光探测器和其他光敏器件中具有应用。

激光损伤阈值分析

使用Nd:YAG激光分析了2,6-二硝基苯甲酸甲酯的激光损伤阈值 。这种分析对于打算用于高功率激光应用的材料至关重要,在这些应用中,对激光诱导损伤的抵抗力是一个至关重要的特性。

非线性光学效率

2,6-二硝基苯甲酸甲酯: 已被研究其非线性光学效率,这是衡量材料改变光频率能力的指标 。这种特性对于开发先进的光学器件至关重要,例如用于激光技术和光数据处理的器件。

超分子化学

该化合物形成氢键的能力使其成为超分子化学领域的兴趣对象 。这个领域探索了分子组装成有序结构,这对新材料的设计和对分子相互作用的理解具有意义。

作用机制

Target of Action

Methyl 2,6-dinitrobenzoate (MDNB) primarily targets Candida albicans , a type of yeast that can cause infections in humans . This compound has demonstrated significant antifungal activity against this strain .

Mode of Action

MDNB interacts with its target through a multi-target antifungal mechanism .

Biochemical Pathways

It is known that compounds with nitro groups, like mdnb, can have significant impacts on microbial metabolism . The exact pathways and downstream effects of MDNB’s action require further investigation.

Pharmacokinetics

The molecular weight of mdnb is226.14 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

MDNB has been shown to inhibit the growth of Candida albicans strains, with minimum inhibitory concentrations ranging from 0.27 to 1.10 mM . This suggests that MDNB can effectively control the growth of this yeast, potentially preventing or treating infections.

生化分析

Biochemical Properties

They can act as electrophiles, reacting with nucleophiles in biochemical systems

Cellular Effects

Given its chemical structure, it could potentially interact with cellular components and influence cell function

Molecular Mechanism

It could potentially interact with biomolecules through binding interactions, leading to changes in gene expression or enzyme activity . These hypotheses need to be tested in experimental settings.

Temporal Effects in Laboratory Settings

Information on the stability, degradation, and long-term effects of Methyl 2,6-dinitrobenzoate on cellular function in laboratory settings is currently lacking . Future studies should investigate these aspects to better understand the temporal dynamics of this compound in biological systems.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of Methyl 2,6-dinitrobenzoate in animal models . Future studies should explore this aspect to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving Methyl 2,6-dinitrobenzoate are not well-characterized

属性

IUPAC Name |

methyl 2,6-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)7-5(9(12)13)3-2-4-6(7)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRFTJSIVVNRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318881 | |

| Record name | methyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42087-82-1 | |

| Record name | 42087-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)

![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)